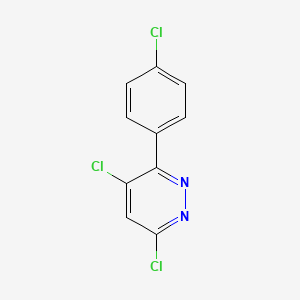

4,6-Dichloro-3-(4-chlorophenyl)pyridazine

説明

Significance of the Pyridazine (B1198779) Scaffold in Heterocyclic Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. wikipedia.org Its unique physicochemical properties make it an attractive scaffold in drug design and materials science. nih.gov The pyridazine nucleus is characterized by weak basicity, a high dipole moment, and a robust capacity for hydrogen bonding, all of which are critical for molecular recognition and interaction with biological targets. nih.gov

These properties contribute to the privileged status of the pyridazine scaffold in medicinal chemistry, where it is found in a number of herbicides and drugs, including those with antihypertensive, and anti-infective activities. wikipedia.org The polarity and hydrogen-bonding capabilities of the pyridazine ring can enhance solubility and improve pharmacokinetic profiles of drug candidates. nih.gov

Table 1: Physicochemical Properties of the Parent Pyridazine Ring

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₂ |

| Molar Mass | 80.09 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Boiling Point | 208 °C |

| Melting Point | -8 °C |

| Dipole Moment | ~4.22 D |

This data pertains to the unsubstituted pyridazine molecule. wikipedia.orgresearchgate.net

Research Trajectories for Dichlorinated Pyridazine Derivatives in Advanced Organic Synthesis

Dichlorinated pyridazines, such as 3,6-dichloropyridazine (B152260), are highly versatile and important intermediates in organic synthesis. google.comnih.gov The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is the foundation for numerous synthetic strategies aimed at creating complex molecular architectures.

Current research trajectories focus on several key areas:

Sequential and Regioselective Substitution: Chemists exploit the differential reactivity of the chlorine atoms to perform sequential substitutions, enabling the controlled and regioselective synthesis of disubstituted pyridazines. For instance, 4,6-dichloropyridazine derivatives can undergo regioselective nucleophilic substitution at the 4-position. researchgate.netmdpi.com

Construction of Fused Heterocyclic Systems: Dichlorinated pyridazines serve as foundational building blocks for synthesizing fused-ring systems. By reacting them with bifunctional nucleophiles, researchers can construct novel polycyclic aromatic compounds, such as tetrazolo[1,5-b]pyridazines and bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines. researchgate.netiau.ir

Cross-Coupling Reactions: The chlorine atoms provide handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This enables the attachment of diverse aryl, alkyl, and alkynyl groups to the pyridazine core.

These synthetic pathways are crucial for generating libraries of novel compounds for screening in drug discovery and for developing new materials with specific electronic or photophysical properties. nih.gov

Scope and Objectives of Academic Inquiry for this Specific Dichlorophenylpyridazine Derivative

While extensive research has been published on the broader class of dichloropyridazines, academic inquiry into the specific molecule 4,6-Dichloro-3-(4-chlorophenyl)pyridazine is more niche, primarily situating it as a strategic synthetic intermediate. The objectives of research involving this compound are centered on leveraging its unique structural features for the synthesis of more complex target molecules.

The primary academic objectives include:

Elucidation of Reactivity: A core objective is to map the reactivity of the two chlorine atoms at the C4 and C6 positions. Research aims to understand the regioselectivity of nucleophilic aromatic substitution reactions. The electronic effects of the 3-(4-chlorophenyl) group influence the electrophilicity of the carbon atoms attached to the chlorine, potentially creating a preference for substitution at one position over the other.

Synthesis of Novel Bioactive Scaffolds: The principal goal is to use this compound as a starting material to synthesize novel compounds with potential pharmacological activity. By replacing the chlorine atoms with various amines, thiols, alcohols, and other nucleophiles, researchers can generate a diverse library of derivatives. The presence of the 4-chlorophenyl group is significant, as this moiety is a common feature in many known bioactive molecules and can participate in crucial binding interactions with biological targets. nih.gov

Development of Fused Systems: Academic efforts are directed towards using this compound to build fused heterocyclic systems. The two chlorine atoms offer dual points of reactivity for annulation reactions, leading to the creation of novel pyridazino-fused heterocycles. These complex structures are of high interest in medicinal chemistry for their rigid conformations and potential to interact with specific biological targets.

Table 2: Key Molecular Features of this compound

| Feature | Description |

|---|---|

| Core Scaffold | Pyridazine ring, providing polarity and H-bonding acceptor sites. |

| Reactive Sites | Two chlorine atoms at positions 4 and 6, serving as leaving groups for nucleophilic substitution. |

| Substituent | A 4-chlorophenyl group at position 3, which influences the electronic properties of the ring and provides a site for potential π-stacking interactions. |

| Synthetic Potential | Serves as a versatile building block for creating a wide range of more complex derivatives and fused-ring systems. |

Structure

3D Structure

特性

IUPAC Name |

4,6-dichloro-3-(4-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-8(12)5-9(13)14-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUZKRNSDCKUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426287 | |

| Record name | 4,6-Dichloro-3-(4-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68240-46-0 | |

| Record name | 4,6-Dichloro-3-(4-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)-4,6-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,6 Dichloro 3 4 Chlorophenyl Pyridazine and Analogous Halogenated Pyridazines

Foundational Synthetic Routes to the Pyridazine (B1198779) Core

The construction of the fundamental pyridazine ring system can be achieved through various synthetic strategies, primarily involving the formation of the key dinitrogen linkage.

A classic and widely employed method for constructing the pyridazine core is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. thieme-connect.deresearchgate.net This approach is versatile, allowing for the synthesis of a wide array of substituted pyridazines. The reaction typically proceeds by treating a saturated or unsaturated 1,4-diketone with hydrazine hydrate (B1144303). thieme-connect.deyoutube.com For instance, the cyclization of unsaturated 1,4-diketones with ethanolic hydrazine hydrate can occur readily at room temperature, while the corresponding saturated diketones may require higher temperatures, such as refluxing in acetic acid, to facilitate the reaction. thieme-connect.de In some cases, the initial dihydro intermediate spontaneously oxidizes to yield the aromatic pyridazine product. thieme-connect.de This foundational method has been adapted for solid-phase synthesis and can utilize precursors like enamino ketones or even monosaccharides containing a 1,4-dicarbonyl substructure. thieme-connect.de

The general reaction scheme is depicted below:

Figure 1 : General reaction scheme for the cyclization of 1,4-dicarbonyl compounds with hydrazine.

A more modern and powerful strategy for pyridazine synthesis involves the inverse electron-demand aza-Diels-Alder (IEDDA) reaction. nih.gov This cycloaddition strategy is particularly effective for creating highly functionalized pyridazine rings. In this reaction, an electron-deficient azadiene, such as 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. nih.govnih.gov The reaction proceeds through a [4+2] cycloaddition, followed by the elimination of a small molecule, typically nitrogen gas, to yield the aromatic pyridazine ring.

This method offers high regioselectivity and is compatible with a broad range of functional groups, making it suitable for complex molecule synthesis, including DNA-encoded libraries. nih.govorganic-chemistry.org For example, the reaction of 1,2,4,5-tetrazines with dienophiles like enamines or silyl (B83357) enol ethers provides a direct route to functionalized pyridazines under mild conditions. nih.govorganic-chemistry.org The versatility of this approach allows for the construction of not only simple pyridazines but also fused heterocyclic systems.

| Diene (Electron-Deficient) | Dienophile (Electron-Rich) | Resulting Product | Key Features |

| 1,2,4,5-Tetrazines | Alkenes, Enol ethers, Enamides | Substituted Pyridazines | High regioselectivity, mild conditions, broad substrate scope. nih.govnih.gov |

| 1,2,3-Triazines | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | Metal-free, neutral conditions, good functional group tolerance. organic-chemistry.org |

| Fused Pyridazines | Enamines, Ketene-N,S-acetals | Condensed Isoquinolines | Construction of higher annulated ring systems. |

Targeted Functionalization of the Pyridazine Ring

Once the pyridazine core is formed, subsequent reactions are necessary to install the specific substituents found in 4,6-dichloro-3-(4-chlorophenyl)pyridazine.

The introduction of chlorine atoms at the 4 and 6 positions is typically achieved by the chlorination of a pyridazinedione precursor, such as maleic hydrazide (pyridazine-3,6-diol). acs.orgchemicalbook.com A common and effective method involves treating the diol with a strong chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction is often heated to ensure complete conversion. chemicalbook.com This transformation converts the hydroxyl groups into chlorides, yielding the 3,6-dichloropyridazine (B152260) scaffold, a key intermediate for further functionalization. Other chlorinating agents such as trichloromethylchloroformate or triphosgene (B27547) in the presence of a base can also be used. google.com The resulting dichlorinated pyridazine is significantly more reactive towards nucleophilic substitution, which is exploited in subsequent steps.

To introduce the 4-chlorophenyl group at the 3-position, modern palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling is a versatile and widely used reaction for this purpose. nih.govmdpi.com This reaction typically involves the coupling of a halogenated pyridazine with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net

For the synthesis of 3-aryl-4,6-dichloropyridazines, a mono-arylation of a tri- or di-chlorinated pyridazine can be performed regioselectively. The reactivity of the different chlorine-substituted positions on the pyridazine ring can be influenced by electronic effects of other substituents and the specific catalyst and ligand system employed. rsc.orgnih.gov For instance, symmetrical 3,6-dichloropyridazines can undergo efficient mono-Suzuki-Miyaura coupling reactions. rsc.org The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. nih.govmdpi.com

| Coupling Partners | Catalyst/Base System | Product Type | Reference |

| 2,3,5-Trichloropyridine + Arylboronic acids | Pd(OAc)₂ / Na₂CO₃ (ligand-free) | 3,5-Dichloro-2-arylpyridines | nih.gov |

| 3,6-Dichloropyridazines + Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Mono-arylated pyridazines | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

The chlorine atoms in this compound and analogous dihalopyridazines are susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.denih.gov This reactivity allows for the selective replacement of one or both chlorine atoms with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of functionalized pyridazines.

The regioselectivity of these reactions—that is, which chlorine atom is replaced first—is a critical consideration. wuxiapptec.comresearchgate.net The outcome is governed by the electronic properties of the pyridazine ring and its substituents, as well as the nature of the incoming nucleophile and the reaction conditions. researchgate.netclockss.org For example, in unsymmetrically substituted dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group promotes substitution at the 3-position. researchgate.net Similarly, in dichloropyrimidines, substitution is often selective for the C4 position, but this can be altered by other substituents on the ring. wuxiapptec.comresearchgate.net In some cases, sequential substitutions can be performed under different conditions to introduce two different nucleophiles regioselectively. researchgate.netarkat-usa.org

This controlled functionalization is a cornerstone for modifying the properties of the pyridazine scaffold for various applications.

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent, creating a stabilized carbanion that can then be quenched with an electrophile. uwindsor.cabaranlab.org

For the synthesis of 3-arylpyridazine analogs, the pyridazine ring itself can act as a directing group. The nitrogen atoms in the pyridazine ring can coordinate with the lithium base, facilitating deprotonation at an adjacent carbon. For instance, the metalation of 3-phenylpyridazine (B76906) can be directed to the ortho-position of the pyridazine ring. researchgate.net The resulting lithiated intermediate can then react with an electrophile to introduce a substituent at the desired position. The choice of base and reaction conditions is crucial for achieving high regioselectivity. uwindsor.caresearchgate.net

In the context of 3-arylpyridazines, Lewis acids can be employed to control the regioselectivity of metalation. For example, the use of a monodentate Lewis acid like BF₃·OEt₂ can direct metalation to the ortho-position (C4) of the pyridazine ring, while a bidentate Lewis acid can promote metalation at the meta-position (C5). researchgate.net This approach allows for precise control over the functionalization of the pyridazine core.

Table 1: Examples of Directed Ortho-Metallation in Pyridazine Analogs

| Substrate | Directing Group | Base/Lewis Acid | Position of Metalation | Subsequent Reaction | Reference |

|---|---|---|---|---|---|

| 3-Phenylpyridazine | Pyridazine Ring | TMPLi | C4 (ortho) | Electrophilic Quenching | researchgate.net |

| Pyridazine | Pyridazine Ring | TMPZnCl·LiCl / BF₃·OEt₂ | C3 (ortho) | Arylation | researchgate.net |

Advanced Catalytic Approaches in Pyridazine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of pyridazine derivatives has significantly benefited from the development of advanced catalytic systems, particularly those based on palladium, as well as metal-free and ruthenium-based protocols.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including pyridazine derivatives. researchgate.netresearchgate.net Reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings allow for the introduction of various substituents onto the pyridazine ring, typically starting from halogenated precursors. nih.govnih.govrsc.org

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is widely used for the synthesis of aryl-substituted pyridazines. nih.govnih.gov For instance, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles were synthesized using the Suzuki-Miyaura reaction, starting from a brominated pyridazine derivative. nih.govnih.gov This methodology offers a versatile and efficient way to create carbon-carbon bonds with high functional group tolerance. nih.govnih.gov

The synthesis of this compound can be envisioned through a palladium-catalyzed coupling of a dichloropyridazine precursor with a suitable organometallic reagent derived from 4-chloro-iodobenzene. The inherent reactivity differences between the chlorine atoms on the pyridazine ring can be exploited to achieve regioselective coupling. researchgate.net

Table 2: Palladium-Catalyzed Reactions for Pyridazine Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Halogenated Pyridazines, Arylboronic acids | Aryl-substituted Pyridazines | nih.govnih.gov |

| Stille | Pd(PPh₃)₄ | Halogenated Pyridazines, Organostannanes | Aryl/Alkyl-substituted Pyridazines | rsc.org |

While metal-catalyzed reactions are powerful, the development of metal-free synthetic methods is of great interest due to their potential for reduced cost, toxicity, and environmental impact. organic-chemistry.org Several metal-free protocols for the synthesis of pyridazines have been reported, often relying on cycloaddition reactions. organic-chemistry.org

One such approach is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This method is advantageous due to its broad substrate scope, good functional group compatibility, and simple, metal-free reaction conditions. organic-chemistry.org Another metal-free approach involves the [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, promoted by TBAI/K₂S₂O₈, to yield trisubstituted pyridazines. organic-chemistry.org These methods offer sustainable alternatives to traditional metal-catalyzed syntheses.

Ruthenium catalysts have emerged as versatile tools in organic synthesis, particularly for C-H activation and functionalization. acs.org While less common than palladium in pyridazine synthesis, ruthenium catalysis offers unique reactivity. Ruthenium complexes can catalyze the cycloisomerization of 3-azadienynes to form substituted pyridines, a reaction that could be conceptually extended to pyridazine synthesis from appropriate precursors. acs.org

Ruthenium complexes with pyridazine-containing ligands, such as pyridazine carboxylic acid, have been synthesized and characterized, demonstrating the affinity of ruthenium for the pyridazine core. mdpi.comnih.gov The development of ruthenium-catalyzed C-H functionalization of the pyridazine ring itself represents a promising area for future research, offering a direct method for introducing substituents without the need for pre-halogenated starting materials. acs.org

Chemo- and Regioselectivity Considerations in the Synthesis of this compound Analogs

When synthesizing polysubstituted pyridazines, controlling the chemo- and regioselectivity of reactions is paramount. semanticscholar.orgmdpi.commdpi.com In the case of this compound analogs, the two chlorine atoms on the pyridazine ring exhibit different reactivities, which can be exploited for selective functionalization. researchgate.net

The chlorine atom at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 4-position. This difference in reactivity allows for the selective introduction of a nucleophile at the 6-position while leaving the 4-chloro substituent intact for subsequent transformations. arkat-usa.org For example, in the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives, regioselective nucleophilic substitution at the 4-position of a 4,6-dichloropyridazine-3-carboxylate was achieved, followed by further transformations. researchgate.net

In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions can significantly influence the regioselectivity. By carefully tuning these parameters, it is possible to direct the coupling to a specific position on the dichloropyridazine ring. nih.govnih.gov

Scalability and Efficiency Aspects of Synthetic Routes for Dichlorophenylpyridazine Derivatives

The scalability and efficiency of a synthetic route are critical factors for the industrial production of compounds like this compound, which may have applications in agrochemicals or pharmaceuticals. researchgate.netresearchgate.net Pyridazine derivatives are indeed found in a number of commercial herbicides. researchgate.netnih.gov

The synthesis of the dichloropyridazine core is often achieved on a large scale starting from readily available precursors. For example, 3,6-dichloropyridazine can be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) by reaction with phosphorus oxychloride. google.com This reaction is a common industrial process for the production of chlorinated pyridazines.

Reactivity and Mechanistic Investigations of 4,6 Dichloro 3 4 Chlorophenyl Pyridazine and Halogenated Pyridazine Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyridazines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine (B1198779) chemistry, enabling the introduction of various functional groups onto the pyridazine core. In dichloropyridazines, the two chlorine atoms are susceptible to replacement by nucleophiles, with the regioselectivity of the reaction being a critical aspect of synthetic design.

Competitive and Selective Replacement of Chlorine Atoms at C-4 and C-6

In 4,6-dichloropyridazine derivatives, the chlorine atoms at the C-4 and C-6 positions exhibit differential reactivity towards nucleophiles. The positions ortho and para to the ring nitrogen atoms are generally more activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. stackexchange.com Consequently, in many reactions involving 3,6-dichloropyridazine (B152260), selective mono-substitution of a single chlorine atom can be achieved with various nucleophiles, including those based on oxygen, sulfur, and nitrogen. lookchem.com

The selective replacement of one chlorine atom over the other is often influenced by steric and electronic factors, as well as reaction conditions such as the nature of the nucleophile, solvent, and temperature. For instance, in related dihalopyridine systems, the halide adjacent to the nitrogen is typically more reactive in palladium-catalyzed cross-coupling reactions. nih.gov However, specific ligand systems can be employed to reverse this inherent selectivity. nih.gov

Influence of the 4-Chlorophenyl Substituent on SNAr Reactivity and Orientation

The presence of a 4-chlorophenyl substituent at the C-3 position of the pyridazine ring significantly influences the electronic properties of the heterocyclic system and, consequently, its reactivity in SNAr reactions. The chlorophenyl group is generally considered to be electron-withdrawing, which further activates the pyridazine ring towards nucleophilic attack.

The orientation of nucleophilic attack is directed by the combined electronic effects of the ring nitrogen atoms and the 4-chlorophenyl substituent. The substituent can exert both inductive and resonance effects, which can modulate the electron density at the C-4 and C-6 positions. This interplay of electronic factors determines the preferred site of initial nucleophilic addition and subsequent substitution.

Vicarious Nucleophilic Substitution (VNS) on Halogenated Pyridazine Scaffolds

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced by a nucleophile. wikipedia.org This reaction is particularly effective in electron-deficient aromatic systems, including nitroarenes and certain heteroaromatics. wikipedia.orgorganic-chemistry.org The VNS reaction typically involves a carbanion that possesses a leaving group on the carbanionic carbon. organic-chemistry.org

On pyridazine scaffolds, VNS offers a powerful method for C-H functionalization. For instance, the phenyl(or p-tolyl)sulfonylmethyl group can be introduced with complete regiospecificity to the C-4 position of 3-substituted pyridazines. rsc.org In the context of halogenated pyridazines, VNS reactions can proceed much faster than the conventional SNAr of a halogen, especially when the hydrogen is located in a highly activated position, such as ortho to a nitro group in nitro heterocyclic compounds. kuleuven.be This provides a complementary strategy to traditional substitution reactions for the derivatization of the pyridazine core. Electrophilic nitropyridines have been shown to react with sulfonyl-stabilized carbanions to yield products of C-H alkylation through vicarious nucleophilic substitution. nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridazine and Phenyl Rings

Electrophilic aromatic substitution (SEAr) on the pyridazine ring is generally difficult. The pyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles. stackexchange.comyoutube.com This deactivation is analogous to that observed in pyridine, which undergoes electrophilic substitution only under harsh conditions and typically at the 3-position. quora.comaklectures.com The nitrogen atoms can also be protonated or coordinate with Lewis acids under typical SEAr conditions, further deactivating the ring. wikipedia.org

In contrast, the 4-chlorophenyl substituent is more amenable to electrophilic aromatic substitution, although the chloro group is deactivating and ortho-, para-directing. Therefore, electrophilic attack is more likely to occur on the phenyl ring rather than the pyridazine core. The regioselectivity on the phenyl ring will be governed by the directing effect of the chlorine atom and the pyridazinyl substituent.

Cross-Coupling Reactivity Profiles of Dichloropyridazines (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the functionalization of dichloropyridazines. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents.

In dichloropyridazine systems, selective mono-cross-coupling is often achievable, providing a route to asymmetrically substituted pyridazines. The regioselectivity of these reactions can be highly dependent on the catalyst system, particularly the choice of ligand. For example, in the Suzuki cross-coupling of 3,5-dichloropyridazines, the preferred site of coupling can be switched between the 3- and 5-positions by changing the ligand. nih.gov Similarly, in Stille reactions of 3,6-dichloropyridazine with organostannanes, mono-substitution products can be obtained in high yields. lookchem.com The ability to control the site of cross-coupling is crucial for the modular synthesis of diverse pyridazine derivatives.

Below is a table summarizing the regioselectivity of Suzuki cross-coupling reactions of 3,5-dichloropyridazines with different ligands.

| Ligand | Major Coupling Position | Reference |

| Ligand A | 3-position | nih.gov |

| Ligand B | 5-position | nih.gov |

Reaction Kinetics and Thermodynamic Considerations in Pyridazine Transformations

In cross-coupling reactions, the relative rates of oxidative addition of the palladium catalyst to the different C-Cl bonds determine the regioselectivity. Theoretical calculations of bond dissociation energies can provide insights into the relative reactivity of different halogenated positions.

The thermodynamic stability of the final products also plays a role in the outcome of pyridazine transformations. In some cases, rearrangements of the pyridazine ring to other heterocyclic systems, such as pyrazoles, can occur under certain conditions, driven by the formation of a more thermodynamically stable product. researchgate.net

Below is a data table illustrating the effect of substituents on the relative reaction rates of nucleophilic aromatic substitution on a model pyridazine system.

| Substituent at C-3 | Relative Reaction Rate |

| -H | 1.0 |

| -CH₃ | 0.7 |

| -Cl | 3.2 |

| -NO₂ | 15.8 |

Elucidation of Reaction Mechanisms and Intermediate Characterization

The primary reaction mechanism governing the reactivity of 4,6-dichloro-3-(4-chlorophenyl)pyridazine is nucleophilic aromatic substitution (SNAr). This process is characteristic of electron-deficient aromatic and heteroaromatic systems bearing good leaving groups, such as chlorine atoms. The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient, which facilitates the attack of nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the initial step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridazine ring and, to some extent, the 3-(4-chlorophenyl) substituent. The stability of this intermediate is a crucial factor in determining the reaction rate. In the subsequent step, the leaving group (a chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.

A key aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. The two chlorine atoms at the C-4 and C-6 positions are not equivalent, and the position of substitution is influenced by the electronic and steric effects of the 3-(4-chlorophenyl) group. While specific studies on this compound are limited, valuable insights can be drawn from analogous systems. For instance, studies on 4,6-dichloropyridazine-3-carboxylate have shown that nucleophilic substitution occurs preferentially at the C-4 position. researchgate.net This regioselectivity can be attributed to the electronic influence of the substituent at the C-3 position, which can modulate the electrophilicity of the adjacent carbon atoms.

The 3-(4-chlorophenyl) substituent is expected to exert a significant influence on the regioselectivity of nucleophilic attack. The electronic nature of this group (weakly deactivating via induction and potentially resonance-donating or -withdrawing depending on the specific interaction) and its steric bulk will play a role in directing the incoming nucleophile. Computational studies on similar halogenated heterocycles often employ density functional theory (DFT) to model the reaction pathway and predict the relative stabilities of the possible Meisenheimer intermediates, thereby rationalizing the observed regioselectivity.

Characterization of the transient Meisenheimer intermediates is challenging due to their high reactivity and short lifetimes. However, their existence is well-supported by kinetic studies and, in some cases, by spectroscopic observation at low temperatures. For the reactions of this compound, it is anticipated that the Meisenheimer complex formed by attack at the more reactive position will be lower in energy and thus more readily formed.

Functional Group Interconversions and Derivatization Strategies for this Dichlorophenylpyridazine Derivative

The two chlorine atoms in this compound serve as versatile handles for a wide range of functional group interconversions and derivatization strategies. The selective or sequential replacement of these chlorine atoms allows for the synthesis of a diverse library of substituted pyridazines.

Nucleophilic Substitution Reactions:

The most common derivatization strategy involves the nucleophilic substitution of one or both chlorine atoms. A variety of nucleophiles can be employed, leading to the introduction of diverse functional groups.

Amination: Reaction with primary and secondary amines (aliphatic or aromatic) yields the corresponding amino-substituted pyridazines. The reaction conditions can often be controlled to achieve either mono- or di-substitution.

Alkoxylation and Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of ether derivatives.

Thiolation: Reaction with thiols or their corresponding thiolates introduces sulfur-containing moieties.

Cyanation: The introduction of a cyano group can be achieved using cyanide salts, providing a precursor for further transformations such as hydrolysis to carboxylic acids or reduction to amines.

The regioselectivity of these reactions is a critical consideration. Based on the reactivity of analogous compounds, it is expected that the first nucleophilic substitution will preferentially occur at the C-4 position. The introduction of the first substituent will, in turn, influence the reactivity and position of the second substitution.

Below is an interactive data table summarizing the expected products from the reaction of this compound with various nucleophiles, based on the known reactivity of similar halogenated pyridazine systems.

| Nucleophile | Reagent Example | Expected Product (Monosubstitution at C-4) |

| Amine | Aniline | 6-Chloro-3-(4-chlorophenyl)-N-phenylpyridazin-4-amine |

| Alkoxide | Sodium methoxide | 4-Methoxy-6-chloro-3-(4-chlorophenyl)pyridazine |

| Thiolate | Sodium thiophenoxide | 4-(Phenylthio)-6-chloro-3-(4-chlorophenyl)pyridazine |

| Cyanide | Sodium cyanide | 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carbonitrile |

Palladium-Catalyzed Cross-Coupling Reactions:

In addition to nucleophilic substitution, the chlorine atoms on the pyridazine ring can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or vinyl substituents.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes.

Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of C-N bonds compared to traditional nucleophilic substitution.

These cross-coupling reactions expand the synthetic utility of this compound, enabling the construction of more complex molecular architectures. The selective nature of these catalytic systems can also be exploited to achieve regioselective functionalization.

The derivatization of this compound through these various strategies opens up avenues for the synthesis of novel compounds with potentially interesting biological activities or material properties. The rich chemistry of the halogenated pyridazine core, combined with the influence of the 3-(4-chlorophenyl) substituent, makes this compound a valuable building block in organic synthesis.

Computational and Theoretical Chemistry Studies of 4,6 Dichloro 3 4 Chlorophenyl Pyridazine and Pyridazine Analogs

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to study pyridazine (B1198779) derivatives, providing a balance between accuracy and computational cost.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4,6-dichloro-3-(4-chlorophenyl)pyridazine, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Computational methods provide detailed insights into how electrons are distributed within the molecule.

Charge Distribution and Dipole Moments: The pyridazine ring is characterized by a high dipole moment, the largest among the diazine heterocycles, due to the presence of two adjacent nitrogen atoms. This inherent polarity is further influenced by substituents. The electron-withdrawing chlorine atoms on the pyridazine ring and the 4-chlorophenyl group in this compound significantly affect the charge distribution, creating a distinct molecular dipole moment. Theoretical calculations can precisely quantify this dipole moment, which is a critical factor in π-stacking interactions and molecular recognition.

| Compound | Calculated Dipole Moment (Debye) | Reference |

|---|---|---|

| Pyridazine | ~4.22 D | General Literature |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | 2.13 D | bhu.ac.in |

Electrostatic Potential Maps (EPMs): EPMs are three-dimensional visualizations of the electrostatic potential on a molecule's surface. libretexts.orgscispace.com They are invaluable for predicting how molecules will interact. libretexts.org In an EPM, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. bhu.ac.inresearchgate.net For this compound, the EPM would show significant negative potential around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. The electronegative chlorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms on the phenyl ring would exhibit positive potential. bhu.ac.in These maps provide a qualitative guide to the molecule's reactivity and its ability to form non-covalent interactions like hydrogen bonds. researchgate.netwolfram.comacs.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgresearchgate.net

The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical parameters. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. researchgate.netresearchgate.net For pyridazine derivatives, the HOMO is often localized on the electron-rich nitrogen atoms, while the LUMO is typically distributed over the entire π-system, including the substituents. The presence of electron-withdrawing groups like chlorine atoms tends to lower the energies of both the HOMO and LUMO and can affect the magnitude of the energy gap. researchgate.net

| Parameter | Significance | Typical Values for Pyridazine Analogs |

|---|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating ability; higher energy means a better donor. researchgate.net | -8 to -10 eV |

| ELUMO (Energy of LUMO) | Indicates electron-accepting ability; lower energy means a better acceptor. researchgate.net | -0.5 to -2 eV |

| ΔE (HOMO-LUMO Gap) | Relates to chemical reactivity and stability; smaller gap suggests higher reactivity. researchgate.net | ~7 to 9 eV |

These calculations help predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for understanding the molecule's reaction mechanisms. wikipedia.orgresearchgate.netresearchgate.net

Aromaticity is a key concept used to describe the stability, structure, and reactivity of cyclic, planar molecules with delocalized π-electrons. ias.ac.in While pyridazine is an aromatic heterocycle, its aromaticity is influenced by the presence of two nitrogen atoms. A widely used computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). ias.ac.inacs.orggithub.io

NICS calculations involve placing a "ghost" atom at the center of the ring (or at other points of interest) and calculating the magnetic shielding at that point. ias.ac.in A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. ias.ac.ingithub.io Conversely, a positive value suggests an antiaromatic character, and a value near zero implies a non-aromatic system. Different variations, such as NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane), are used to minimize contributions from local σ-bonds and better reflect the π-electron delocalization. ias.ac.in

Studies on pyridazine and other diazines show that they are less aromatic than benzene. The introduction of substituents, such as the chlorine atoms and the chlorophenyl group in this compound, can further modulate the aromaticity of the pyridazine ring. ias.ac.in NICS calculations provide a quantitative measure of these effects. ethz.ch

| Compound | Relative Aromaticity | Typical NICS(1) (ppm) |

|---|---|---|

| Benzene | Highly Aromatic | ~ -10 to -12 |

| Pyridine | Aromatic | ~ -8 to -10 |

| Pyridazine | Moderately Aromatic | ~ -6 to -8 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique provides a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and stability. mdpi.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.gov By simulating the molecule's motion over nanoseconds or longer, researchers can observe how it samples different conformations and how stable these conformations are in various environments (e.g., in a vacuum, in water, or bound to a protein). nih.govresearchgate.net

Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the molecule's atomic positions from a reference structure over time. A stable, low RMSD value indicates that the molecule maintains a consistent conformation, suggesting structural stability. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. It helps identify which parts of the molecule are more flexible or rigid. mdpi.com

Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure. Changes in Rg can indicate conformational changes, such as folding or unfolding. mdpi.com

Solvent Effects and Intermolecular Interactions

Intermolecular interactions are paramount in determining the crystal packing and binding of pyridazine derivatives to biological targets. These non-covalent interactions are driven by forces such as hydrogen bonds, halogen bonds, and π-π stacking. nih.gov In the crystal structure of a related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, molecules form dimers linked by N—H⋯O hydrogen bonds, which are further connected into a three-dimensional network through C—H⋯O and C—H⋯Cl hydrogen bonds. nih.gov Aromatic π–π stacking interactions also contribute significantly to the crystal packing in this analog, with a measured centroid–centroid distance of 3.6665 (9) Å. nih.gov The pyridazine ring itself, with its high dipole moment, is particularly suited to engage in π-π stacking interactions with aromatic rings and amides. nih.govblumberginstitute.org

Halogen bonds, where a halogen atom acts as an electrophilic species, are another critical interaction, especially for a polychlorinated molecule like this compound. Studies on fluorinated aromatic rings and pyridines show that competition between hydrogen bonds, halogen bonds, and π-π interactions dictates the final supramolecular assembly. acs.org The presence of chlorine atoms on both the pyridazine and phenyl rings of the title compound suggests a high potential for forming directional halogen bonds with electron-donating atoms like oxygen or nitrogen in receptor sites or other molecules.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. For pyridazine analogs, docking studies have been employed to explore their binding patterns against various biological targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. researchgate.netnih.gov

Molecular docking simulations predict how a ligand like this compound fits into the binding pocket of a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. A more negative score typically indicates a more favorable binding affinity.

For example, in a study of novel pyridazin-3-one derivatives, molecular docking was used to investigate their binding patterns with proteins like methicillin-resistant Staphylococcus aureus protein (PDB ID: 1KZN) and cytochrome P450 14-alpha-sterol demethylase (PDB ID: 1EA1) to rationalize their antimicrobial activity. researchgate.net Similarly, docking studies on pyrazoline derivatives against the human mitochondrial branched-chain aminotransferase (PDB ID: 2A1H) showed that the most potent compounds had high docking scores (e.g., -6.898), correlating well with their observed anticonvulsant activity. ijper.org Docking of pyridazine derivatives designed as PARP-1 inhibitors has also been used to predict their binding modes within the enzyme's active site, guiding the synthesis of potent anticancer agents. nih.gov These studies exemplify how docking can predict the binding orientation and affinity, providing crucial insights for designing more effective molecules.

Table 1: Example Docking Scores of Heterocyclic Compounds Against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Example Docking Score (kcal/mol) | Biological Activity |

|---|---|---|---|

| Pyrazoline Derivatives | Human Mitochondrial Branched-Chain Aminotransferase (2A1H) | -6.898 | Anticonvulsant |

| Anticonvulsant Drug (DCBIP) | GABA-A Receptor (1EOU) | -6.89 | Anticonvulsant |

This table presents example data from computational studies on related heterocyclic compounds to illustrate the application of molecular docking. Data sourced from multiple studies asianresassoc.orgijper.org.

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions. Computational analysis allows for the detailed characterization of these forces.

Hydrogen Bonding: The nitrogen atoms in the pyridazine ring are effective hydrogen bond acceptors. nih.govblumberginstitute.org This is a common and critical interaction observed in docking studies of pyridazine analogs, where the ring nitrogens form hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine) in the active site of a protein. nih.gov

π-π Stacking: The aromatic nature of both the pyridazine and the 4-chlorophenyl rings in the title compound allows for significant π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.govnih.gov The high dipole moment of the pyridazine ring can further enhance these stacking interactions. nih.gov

Halogen Bonding: The three chlorine atoms in this compound are potential halogen bond donors. Halogen bonds (C-X···Y, where X is a halogen and Y is a nucleophile like O or N) are highly directional and have gained recognition as a crucial interaction in drug design. nih.gov In structure-activity relationship studies of PPARγ ligands, a bromine atom was found to form a halogen bond with the backbone nitrogen of a phenylalanine residue, significantly enhancing binding affinity. nih.gov The chlorine atoms on the title compound could similarly engage in key interactions with the protein backbone or specific residues, anchoring the ligand in the binding site.

Structure-Activity Relationship (SAR) Studies through Computational Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methodologies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for establishing these relationships by correlating molecular descriptors with activity.

For pyridazine analogs, SAR studies have been crucial in optimizing their therapeutic potential. For instance, a systematic SAR investigation of triazolopyridazine analogs as anti-cryptosporidium agents involved synthesizing 64 new compounds to explore how different heterocyclic head groups and substituents affect potency and reduce off-target effects. nih.gov Such studies often reveal that specific substitutions at certain positions on the pyridazine ring or its appended groups can dramatically alter biological activity. researchgate.net

Advanced computational methods are used to build predictive QSAR models. While specific ETM studies on this compound were not identified, the application of artificial neural networks (ANNs) for activity prediction is well-established for related compounds.

ANNs are machine learning algorithms that can model complex, non-linear relationships between a molecule's structural features (descriptors) and its biological activity. In QSAR studies, an ANN is trained on a dataset of compounds with known activities. The trained network can then be used to predict the activity of new, unsynthesized molecules. This approach has been successfully applied to predict the antitumor activity of acridinone (B8587238) derivatives and the antibacterial activity of imidazole (B134444) derivatives, achieving high correlation coefficients (often >0.9) between predicted and experimental values. researchgate.netresearchgate.net For reaction prediction in organic chemistry, neural networks have achieved accuracies of up to 85% in identifying the correct reaction type based on reactant and reagent fingerprints. walisongo.ac.id These examples highlight the power of neural networks in predicting molecular properties and activities, a methodology directly applicable to pyridazine derivatives.

Table 2: Application of Artificial Neural Networks in QSAR Studies

| Compound Series | Biological Activity | Model Performance (Correlation Coefficient, R) | Key Finding |

|---|---|---|---|

| Acridinone Derivatives | Antitumor | 0.9484 | Geometrical properties and lipophilicity are important for activity. researchgate.net |

A pharmacophore is the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect. An antipharmacophore, conversely, represents features that are detrimental to activity.

Computational methods are used to develop pharmacophore models based on a set of active compounds. These models serve as 3D search queries to screen compound libraries for new potential hits. In the design of novel anticancer agents, a molecular hybridization strategy was employed, combining a 4-chloropyridazinoxyphenyl scaffold, identified as a PARP-1 inhibitor pharmacophore, with other moieties known to induce apoptosis. nih.gov This approach intentionally links known pharmacophoric fragments to create hybrid molecules with enhanced or dual activities. The pyridazine ring itself, with its dual hydrogen-bond accepting capacity and defined geometry, is a common feature in many pharmacophore models. nih.gov Identifying both the necessary pharmacophoric features and the steric or electronic clashes defined by antipharmacophores is essential for the rational design of potent and selective pyridazine-based therapeutic agents.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Substituted Pyridazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgmdpi.com This approach is pivotal in medicinal chemistry for predicting the activity of novel molecules, thereby streamlining the drug design and discovery process. mdpi.commedcraveonline.com For substituted pyridazines, a class of heterocyclic compounds with a wide range of pharmacological activities, QSAR studies provide critical insights into the structural features essential for their biological function. sarpublication.comrjptonline.org

The fundamental goal of QSAR is to develop a statistically robust model that can quantitatively predict the activity of pyridazine derivatives based on a set of calculated molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. The process involves selecting a dataset of pyridazine compounds with known activities, calculating various descriptors, and then using statistical methods to build and validate a predictive model. mdpi.comresearchgate.net

Commonly used descriptors in pyridazine QSAR studies fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces. semanticscholar.org

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, and surface area. They help explain how a molecule fits into a biological target. mdpi.com

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating a molecule's lipophilicity. This is vital for understanding membrane permeability and hydrophobic interactions with receptors. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. nih.gov

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are frequently employed to generate the QSAR equation. semanticscholar.orgmdpi.com For more complex, non-linear relationships, machine learning techniques like Artificial Neural Networks (ANN) may be used. semanticscholar.org

A significant 2D-QSAR study on novel 3,6-disubstituted pyridazines identified key descriptors influencing their vasorelaxant activity. nih.gov The resulting model demonstrated a high statistical significance, indicating its predictive capability for designing new pyridazine derivatives with enhanced cardiovascular potential. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed view by analyzing the 3D fields surrounding the molecules. researchgate.netslideshare.net These models generate contour maps that visualize regions where modifications to the molecule's steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity. researchgate.netnih.gov Such studies on pyridazine analogs and other heterocyclic systems have successfully guided the optimization of lead compounds by highlighting the precise structural requirements for potent activity. researchgate.netacs.org

| QSAR Method | Descriptor Types | Information Provided | Common Statistical Techniques |

|---|---|---|---|

| 2D-QSAR | Electronic, Steric, Hydrophobic, Topological | Correlates whole-molecule properties with activity. Identifies key physicochemical factors. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN) |

| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | Generates 3D contour maps indicating favorable/unfavorable regions for steric bulk and charge. | Partial Least Squares (PLS) |

| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Provides a more detailed 3D map by including hydrophobic and hydrogen-bonding interactions. mdpi.com | Partial Least Squares (PLS) |

Computational Prediction of Chemical Reactivity and Selectivity for Halogenated Pyridazines

The chemical reactivity and selectivity of halogenated pyridazines, including this compound, can be effectively predicted and rationalized using computational methods rooted in quantum chemistry, particularly Density Functional Theory (DFT). gsconlinepress.comnih.gov DFT calculations provide a powerful framework for understanding the electronic structure of molecules and deriving a set of "reactivity descriptors" that quantify their behavior in chemical reactions. gsconlinepress.comias.ac.in These theoretical tools allow chemists to predict the most probable sites for nucleophilic or electrophilic attack, assess molecular stability, and understand the influence of substituents, such as halogens, on the pyridazine core. gsconlinepress.comchemrxiv.org

The foundation of DFT-based reactivity prediction lies in the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

E(HOMO): The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity). A higher E(HOMO) value suggests a greater tendency to react with electrophiles. mdpi.com

E(LUMO): The energy of the LUMO corresponds to a molecule's ability to accept electrons (electrophilicity). A lower E(LUMO) value indicates a greater susceptibility to attack by nucleophiles. mdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E(LUMO) - E(HOMO)) is a critical indicator of chemical reactivity and stability. gsconlinepress.comuomphysics.net A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite its electrons. uomphysics.net Conversely, a large gap suggests higher kinetic stability. gsconlinepress.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's chemical properties. gsconlinepress.comuomphysics.net These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). gsconlinepress.comchemrxiv.org For instance, the electrophilicity index (ω) quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment, providing a scale for its electrophilic character. chemrxiv.org

To predict the selectivity, or the specific site of reaction on the halogenated pyridazine ring, local reactivity descriptors are employed. The Fukui function, f(r), is a key local descriptor that identifies the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. gsconlinepress.comchemrxiv.org By analyzing the distribution of the Fukui function, one can pinpoint the specific atoms that are most likely to participate in a reaction. Molecular Electrostatic Potential (MEP) maps also provide a visual guide to reactivity, where electron-rich regions (negative potential, typically colored red) indicate likely sites for electrophilic attack, and electron-poor regions (positive potential, blue) are favorable for nucleophilic attack. mdpi.com For halogenated pyridazines, these methods can predict how the electron-withdrawing nature of chlorine atoms influences the charge distribution and reactivity of the heterocyclic ring and its substituents.

| Descriptor | Formula | Significance in Predicting Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive towards electrophiles. mdpi.com |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive towards nucleophiles. mdpi.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical stability and global reactivity. A smaller gap signifies higher reactivity. uomphysics.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Harder molecules are less reactive. gsconlinepress.com |

| Global Softness (S) | 1 / (2η) | The inverse of hardness. Softer molecules are more polarizable and reactive. gsconlinepress.com |

| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | Measures the propensity of a species to accept electrons; a global index of electrophilic character. chemrxiv.org |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)v(r) | A local descriptor that identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. gsconlinepress.comchemrxiv.org |

Advanced Applications of 4,6 Dichloro 3 4 Chlorophenyl Pyridazine and Pyridazine Scaffolds in Chemical Biology and Materials Science Research

Pyridazine (B1198779) Scaffolds as Chemical Probes and Tools in Chemical Biology

The inherent physicochemical characteristics of the pyridazine ring make it an attractive scaffold for the development of sophisticated tools used in chemical biology to probe and manipulate biological systems.

Development of Multifunctional Platforms for Bioconjugation (e.g., Site-Selective Cysteine/Disulfide Modification)

Pyridazinedione scaffolds have emerged as highly versatile platforms for the site-selective modification of proteins, a critical process for creating advanced bioconjugates like antibody-drug conjugates (ADCs). These scaffolds are particularly effective for targeting cysteine residues and disulfide bonds. ucl.ac.ukucl.ac.uk Cysteine is an attractive target for such modifications due to its low natural abundance and the high nucleophilicity of its thiol side chain, which allows for chemoselective reactions. ucl.ac.uk

A key strategy involves the reduction of native disulfide bonds in proteins, followed by their "re-bridging" with a pyridazinedione-based reagent. This approach allows for the site-selective introduction of new functionalities while maintaining the structural integrity that the original disulfide bridge provided. ucl.ac.uk Researchers have developed pyridazinedione technologies that enable the synthesis of homogeneous ADCs from native monoclonal antibodies without the need for genetic engineering. ucl.ac.ukucl.ac.uk

One innovative development is a single pyridazinedione molecule capable of both reducing and re-bridging disulfide bonds in a rapid one-reagent protocol. ucl.ac.uk Furthermore, pyridazinedione derivatives have been engineered to create trifunctional bioconjugates from a single cysteine site, demonstrating their capacity as multifunctional platforms. Other reagents, such as 3-bromo-5-methylene pyrrolones, have also been developed for multi-functionalization at a single cysteine and for disulfide bridging. nih.gov The tunability of pyridazinediones allows for both stable, irreversible conjugation and reversible modification, which is useful for applications requiring the controlled release of a cargo. rsc.orgresearchgate.net

Elucidation of Molecular Recognition Principles via Pyridazine Interactions

The pyridazine ring possesses a unique set of physicochemical properties that govern its interactions and make it a powerful tool for studying molecular recognition. nih.gov Molecular recognition is the specific, non-covalent interaction between two or more molecules, driven by forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. fiveable.me

The key properties of the pyridazine heterocycle that are central to its role in molecular recognition include:

High Dipole Moment: The arrangement of the two adjacent nitrogen atoms creates a significant dipole moment, which facilitates strong dipole-dipole interactions and π-π stacking with aromatic rings and amide groups in biological targets. nih.govnih.gov

Robust Hydrogen-Bonding Capacity: The lone pair electrons on the adjacent nitrogen atoms give the pyridazine ring a robust, dual hydrogen-bond accepting capability. nih.gov This allows it to simultaneously engage a target protein in two hydrogen-bonding interactions, a unique feature among the azine series that enhances binding affinity and specificity. nih.govresearchgate.net

Weak Basicity: The pyridazine ring is characterized by weak basicity, which influences its ionization state and interactions in physiological environments. nih.gov

These properties contribute to the pyridazine scaffold's ability to act as a bioisostere for other aromatic rings, like a phenyl group, while offering advantages such as reduced lipophilicity. nih.gov By systematically incorporating pyridazine scaffolds into molecular probes and drug candidates, researchers can elucidate the specific non-covalent interactions that are critical for binding to a biological target.

Design of Enzyme Inhibitors and Modulators: Mechanistic Insights into Protein-Ligand Interactions

The principles of molecular recognition inherent to the pyridazine scaffold are directly applied to the rational design of potent and selective enzyme inhibitors. The ability of the pyridazine ring to form specific hydrogen bonds and engage in dipole interactions is a cornerstone of its utility in inhibitor design. nih.govblumberginstitute.org

For instance, the dual hydrogen-bonding potential of the pyridazine nitrogens has been successfully exploited in the design of inhibitors for various kinases. nih.gov X-ray crystallography of pyridazine-based inhibitors bound to their target enzymes often reveals these specific interactions, providing crucial mechanistic insights into the protein-ligand binding mode.

Recent research has highlighted several classes of pyridazine-based enzyme inhibitors:

Haspin Kinase Inhibitors: A series of imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent and selective inhibitors of Haspin, a mitotic protein kinase. The design was optimized using crystal structures and docking models, leading to inhibitors with nanomolar potency. nih.govtandfonline.com

ALK5 Inhibitors: Starting from a quinazoline (B50416) lead, researchers used a rational, structure-based design approach to create pyridazine-based inhibitors of ALK5 (TGF-β type I receptor kinase), a target for fibrosis. researchgate.net

JNK1 Inhibitors: Through scaffold hopping and hybridization strategies, novel 3,6-disubstituted pyridazine derivatives were designed as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a pathway implicated in cancer. acs.org

PARP-1 Inhibitors: Pyridazine-containing compounds have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair and a key target in oncology. ekb.eg

The table below summarizes examples of pyridazine-based enzyme inhibitors and their design principles.

| Target Enzyme | Pyridazine Scaffold Type | Design Strategy | Key Interactions |

| Haspin Kinase | Imidazo[1,2-b]pyridazine | Structure-Activity Relationship (SAR), Docking | Specific hydrogen bonds within the kinase active site |

| ALK5 | Pyridazine | Rational Drug Design, Crystal Structure-Based | Interactions with the kinase hinge region |

| JNK1 | 3,6-disubstituted Pyridazine | Scaffold Hopping, Hybridization | Targeting the ATP-binding pocket |

| PARP-1 | Pyridazine | Pharmacophore-based design | Interactions with the nicotinamide (B372718) binding pocket |

Pyridazine Derivatives in Agrochemical Research and Development

The versatility of the pyridazine core structure extends into the field of agrochemicals, where it serves as a foundational building block for a variety of herbicides, insecticides, and fungicides. researchgate.netnbinno.com

Structural Design Principles for Agrochemical Efficacy (e.g., Herbicides, Insecticides, Fungicides)

The development of effective pyridazine-based agrochemicals relies on established structural design principles and structure-activity relationship (SAR) studies. The pyridazine ring's unique molecular structure allows for the creation of derivatives with selective activity, minimizing harm to crops while controlling weeds, pests, and diseases. nbinno.com

Herbicides: Pyridazine is a critical component in numerous herbicides. nbinno.com A common design strategy involves "scaffold hopping," where a known active chemical structure is modified by replacing a core element with the pyridazine ring to discover novel compounds with improved properties. For example, using the herbicide diflufenican (B1670562) as a lead compound, researchers designed new pyridazine derivatives targeting the phytoene (B131915) desaturase (PDS) enzyme. SAR studies revealed that specific substitutions, such as a 6-chloro group on the pyridazine ring, were key for post-emergence herbicidal activity. acs.org

Insecticides: Optimization studies on compounds initially intended as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties. Systematic modification of the amide moiety and the pyridine/pyridazine rings helped establish SAR, showing that while changes to the core rings often reduced potency, replacing the amide with hydrazines or hydrazones was well-tolerated and led to highly potent compounds.

Fungicides: The pyridazine scaffold is also present in fungicides like imibenconazole, which acts as a 14-α demethylase inhibitor. researchgate.net The design focuses on incorporating the pyridazine ring into a larger molecule that effectively binds to the fungal target enzyme.

Mechanistic Investigations of Agrochemical Action at a Molecular Level (e.g., Enzyme Inhibition Mechanisms)

Understanding the molecular mechanism of action is crucial for developing effective and safe agrochemicals and for managing the development of resistance. Research into pyridazine-based agrochemicals often involves detailed mechanistic investigations.

A prime example is the development of novel pyridazine herbicides that target phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants. acs.org Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of protective carotenoids, ultimately causing photooxidative damage and bleaching of the plant tissue. Mechanistic studies on a lead pyridazine compound, B1 , confirmed its mode of action through several observations: acs.org

Gene Expression: Compound B1 was found to downregulate the expression of the PDS gene.

Metabolite Accumulation: Treated plants showed a significant accumulation of 15-cis-phytoene, the substrate for the PDS enzyme.

Photosynthesis Inhibition: The compound caused a deficiency in Y(II), a component of photosystem II, and prevented photosynthesis.

Another example is the herbicide pyridate, which contains a pyridazine moiety and functions by inhibiting photosynthesis at photosystem II. researchgate.net These investigations, which pinpoint the specific enzyme or biological process being disrupted, are fundamental to the continued innovation of pyridazine derivatives in crop protection.

Integration of Pyridazine Derivatives in Organic Electronic Materials

The inherent electronic properties of the pyridazine nucleus, characterized by its π-deficient nature due to the two electronegative nitrogen atoms, make it a valuable component in the design of materials for organic electronics. nih.govresearchgate.net Its structural versatility allows for tailored modifications to fine-tune optical and electronic characteristics, leading to applications in organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). rsc.org

Investigation of Optical and Electronic Properties for Optoelectronic Applications

The optical and electronic properties of pyridazine derivatives are central to their function in optoelectronic devices. The pyridazine core acts as an effective electron acceptor, and when combined with electron-donating moieties, it facilitates the creation of donor-acceptor (D-A) molecules with tunable intramolecular charge transfer (ICT) characteristics. frontiersin.org This tuning is crucial for controlling the absorption and emission spectra of the material.

Research into pyridazine-based D-A compounds has revealed their potential as emitters in OLEDs, particularly for thermally activated delayed fluorescence (TADF). frontiersin.orgmdpi.com For instance, combining a pyridazine acceptor with phenoxazine (B87303) donor units has resulted in emitters with fast delayed emission lifetimes and high reverse intersystem crossing rates, which are critical for high-efficiency OLEDs. frontiersin.org The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically modified. The pyridazine moiety tends to have a more destabilized HOMO compared to other azines, leading to a smaller HOMO-LUMO gap. frontiersin.org

Key photophysical and electrochemical properties of selected pyridazine-based donor-acceptor compounds are summarized below.

| Compound ID | Donor Moiety | Emission Type | Photoluminescence Quantum Yield (ΦPL) | Key Findings |

| dPXZMePydz | Phenoxazine | TADF | 8.5% (in toluene) | Exhibits fast delayed emission (<500 ns) and a high reverse intersystem crossing rate (kRISC = 3.9 x 106 s-1). frontiersin.org |

| 2PO-PYD | Phenoxazine | TADF | 10.9% | Features a small singlet-triplet splitting value of 86 meV, confirming triplet utilization via TADF in devices. mdpi.com |

| dCzMePydz | Carbazole | Fluorescence | Low | Poorly emissive, exhibiting pure fluorescent emission in the blue spectral region. frontiersin.org |

| dDMACMePydz | Acridine | Fluorescence | Low | Poorly emissive, showing pure fluorescent emission in the blue-green spectral region. frontiersin.org |

This table presents data on various pyridazine derivatives to illustrate the impact of molecular design on optoelectronic properties.

Role of Pyridazine as π-Bridges and Electron-Deficient/Acceptor Units in Conjugated Systems